molecular formula C12H7FN2S2 B2525368 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 757221-68-4

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Cat. No. B2525368
M. Wt: 262.32
InChI Key: ZCBLSGFAEUWPDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-substituted thieno[2,3-d]pyrimidines has been explored in various studies. One approach involved the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as selective folate receptor substrates and antitumor agents. The process included the conversion of allylalcohols and 4-iodobenzoate to aldehydes, which were then transformed into the target compounds through a series of reactions including cyclization and saponification . Another study reported the synthesis of 2,4-diamino-thieno[2,3-d]pyrimidines through condensation of 2-aminothiophene-3-carbonitrile with guanidine or a sequence involving CS2 and NH3, leading to various derivatives . Additionally, a systematic synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines was achieved, which involved a star-shaped D–π–A system with an electron-deficient pyrimidine core .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques. For instance, the structure of 4-(5-aryl-1,3,4-thiadiazol-2-ylthio)-2-(trifluoromethyl)thieno[2,3-d]pyrimidines was confirmed by IR, 1H NMR, and elemental analysis . Similarly, the crystal structure of a 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was elucidated using single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in the context of their potential biological activity. The synthesized compounds have shown potent growth inhibitory effects on human tumor cells expressing folate receptors, indicating a mechanism of action involving the dual inhibition of key enzymes in purine biosynthesis . The synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines also demonstrated interesting optical properties and potential as ICT-based sensors, suggesting a wide range of chemical reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are closely related to their molecular structure and synthesis pathways. The compounds synthesized in the studies exhibited distinct absorption and emission wavelengths, which were influenced by the donor effect of terminal aryl groups . The fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed specific reactivity patterns, such as nucleophilic substitution reactions, which were crucial for their synthesis . The planar conformation of the molecules, as revealed by X-ray diffraction, may also contribute to their chemical properties and interactions with biological targets .

Scientific Research Applications

Crystal Structure Analysis

The structure of molecules related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol has been analyzed in crystallography. For instance, a study on a similar molecule, 2-Butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one, demonstrated its crystal packing stabilized by weak intermolecular hydrogen bonds and π–π interactions (Li, Wang, Li, & Zhong, 2007).

Optical Properties and ICT-Based Sensor Applications

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system, related to the compound , showed distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups. One derivative exhibited strong fluorosolvatochromic properties and proton-sensibility, suggesting its potential use as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).

Antimicrobial and Anti-Inflammatory Applications

Thieno[2,3-d]pyrimidine derivatives, closely related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol, have been prepared and tested for antimicrobial and anti-inflammatory activities. These compounds showed remarkable activity against fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

A study on thieno[3,2-d]pyrimidine derivatives revealed their potential in anticancer applications. These compounds exhibited potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Antibacterial Synthesis

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis involved various aromatic amines and aminophenol, indicating the adaptability of this chemical structure for pharmaceutical applications (More, Chandra, Nargund, & Nargund, 2013).

Nonlinear Optical Properties

The pyrimidine ring's significance in nature, especially in DNA and RNA, has made its derivatives, including thiopyrimidines, important in medicine and nonlinear optics (NLO). A study on phenyl pyrimidine derivatives, which are structurally related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol, explored their electronic and NLO properties (Hussain et al., 2020).

Future Directions

The future directions in the research of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is suggested .

properties

IUPAC Name

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLSGFAEUWPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

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